5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide
Overview
Description
5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide is a chemical compound that features a benzodioxole ring fused to a pyridine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of Benzodioxole and Pyridine Rings: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: A compound with a similar benzodioxole structure, known for its bioavailability-enhancing properties.
Pyridine-3-carboxamide: A simpler analog without the benzodioxole ring, used in various chemical syntheses.
Uniqueness
5-(1,3-Benzodioxol-5-yl)pyridine-3-carboxamide is unique due to the presence of both the benzodioxole and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-13(16)10-3-9(5-15-6-10)8-1-2-11-12(4-8)18-7-17-11/h1-6H,7H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPWVSHXOIROGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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